

Mirogabalin co-administration cimetidine probenecid interactions

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Mirogabalin Besylate

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Frequently Asked Questions (FAQs)

- **Q1: What is the clinical significance of mirogabalin's interaction with probenecid and cimetidine?** The increases in mirogabalin exposure when co-administered with probenecid or cimetidine are **not considered clinically significant** (defined as greater than a 2-fold increase). Therefore, **no pre-emptive dose adjustment is recommended** for most patients [1].
- **Q2: Which transporters are involved in these interactions?** Mirogabalin is a substrate for specific renal transporters. Probenecid inhibits **organic anion transporters (OAT1/3)**, while cimetidine inhibits **organic cation transporter 2 (OCT2)** and the **multidrug and toxin extrusion (MATE) transporter** [1].
- **Q3: Are there any patient populations that require special attention?** Yes, caution is advised in patients with **renal impairment**. The increase in mirogabalin exposure with cimetidine is similar to that observed in patients with mild renal impairment. Furthermore, a recent clinical trial protocol explicitly excluded concomitant use of probenecid and cimetidine, indicating that clinicians should carefully review a patient's full medication list [1] [2].

Summary of Interaction Effects

The table below summarizes the quantitative effects of probenecid and cimetidine on mirogabalin exposure, based on a Phase 1 study [1].

Table 1: Key Pharmacokinetic (PK) Changes from a Drug Interaction Study [1]

Parameter	Mirogabalin Alone	Mirogabalin + Probenecid	Mirogabalin + Cimetidine
Cmax (Exposure Ratio)	1 (Reference)	1.29 (121.9–135.7%)	1.17 (111.0–123.6%)
AUC(0-t) (Exposure Ratio)	1 (Reference)	1.76 (171.9–180.3%)	1.44 (140.3–147.2%)
Renal Clearance (Mean SD)	11.3 (2.39) L/h	6.67 (1.53) L/h	7.17 (1.68) L/h
Apparent Total Body Clearance (Mean SD)	18.4 (3.93) L/h	10.5 (2.33) L/h	12.8 (2.67) L/h

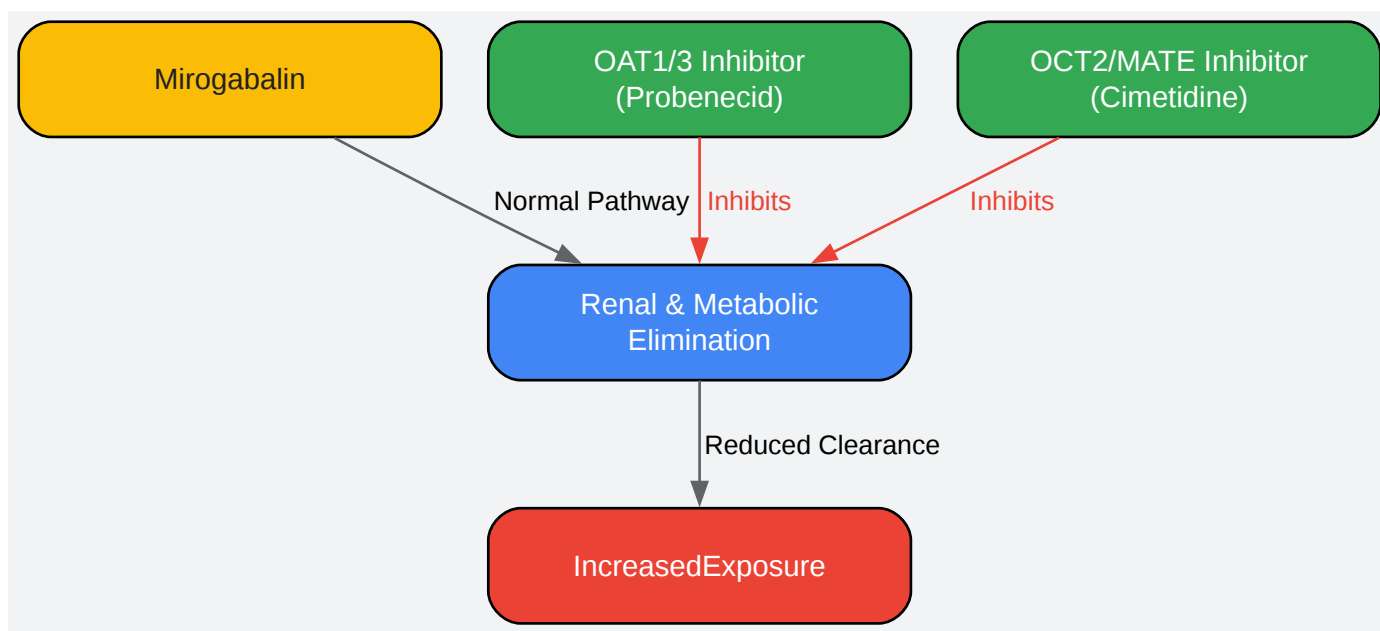
Detailed Experimental Protocol

The following methodology is adapted from the pivotal Phase 1 study that characterized these interactions [1].

- **1. Study Design:** A randomized, open-label, three-period, crossover study in healthy adults.
- **2. Treatments:** Each participant received three treatment regimens, separated by a washout period of at least 5 days:
 - **Treatment A (Control):** A single oral dose of mirogabalin 15 mg on Day 2.
 - **Treatment B (Probenecid):** Mirogabalin 15 mg on Day 2 plus probenecid 500 mg every 6 hours from Day 1 to Day 4.
 - **Treatment C (Cimetidine):** Mirogabalin 15 mg on Day 2 plus cimetidine 400 mg every 6 hours from Day 1 to Day 4.
- **3. PK Sampling:** Intensive blood and urine samples were collected over 72 hours after mirogabalin administration to determine its concentration and calculate PK parameters like Cmax and AUC.
- **4. Statistical Analysis:** The geometric mean ratios (GMRs) and 90% confidence intervals (CIs) for Cmax and AUC were calculated to compare mirogabalin exposure with and without the interacting drugs.

Mechanism of Interaction

The diagram below illustrates how probenecid and cimetidine inhibit the elimination of mirogabalin, leading to increased systemic exposure.



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Troubleshooting Guide for Researchers

- **Unexpected High Mirogabalin Exposure:** If preclinical or clinical data shows higher-than-expected mirogabalin plasma levels, investigate the potential for undocumented co-medication with transporter inhibitors like probenecid or cimetidine [1].
- **Interpreting In Vitro Data:** When building a PBPK model for mirogabalin, ensure that the model incorporates its status as a substrate for OAT1/3, OCT2, and MATE transporters to accurately predict potential drug interactions [1].
- **Clinical Trial Design:** When designing clinical trials for mirogabalin, consider excluding or controlling for concomitant use of probenecid and cimetidine to prevent confounding PK results, as done in recent studies [2].

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References

1. A phase 1, randomized, open-label, drug–drug interaction study [pmc.ncbi.nlm.nih.gov]

2. A Randomized Controlled Study (Miro-Hers) | Pain and ... [link.springer.com]

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